Cas no 115571-67-0 (2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene)
115571-67-0 structure
Product Name:2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
CAS No:115571-67-0
MF:C8H4Cl2F3NO2
MW:274.024070739746
CID:63168
PubChem ID:24820154
Update Time:2025-04-18
2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene
- 3,4-dichloro-2-methyl-1-nitro-5-(trifluoromethyl)benzene
- Benzene,2,3-dichloro-4-methyl-5-nitro-1-(trifluoromethyl)
- 2,3-dichloro-4-trifluoromethyl-6-nitrotoluene(DCTFNT)
- BENZENE, 2,3-DICHLORO-4-METHYL-5-NITRO-1-(TRIFLUOROMETHYL)-
- 2,3-dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene
- AKOS015889786
- KKTAAKBKRGSPOV-UHFFFAOYSA-N
- A803453
- DTXSID80647437
- FT-0642814
- 115571-67-0
- 2,3-DICHLORO-4-TRIFLUOROMETHYL-6-NITROTOLUENE,99+%
-
- Inchi: 1S/C8H4Cl2F3NO2/c1-3-5(14(15)16)2-4(8(11,12)13)7(10)6(3)9/h2H,1H3
- InChI Key: KKTAAKBKRGSPOV-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C)=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 272.95700
- Monoisotopic Mass: 272.957
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8A^2
- XLogP3: 4.3
Experimental Properties
- Density: 1.566
- Boiling Point: 263.1°Cat760mmHg
- Flash Point: 112.9°C
- Refractive Index: 1.51
- PSA: 45.82000
- LogP: 4.75200
2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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